molecular formula C16H12N6O B2446529 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide CAS No. 1797718-28-5

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide

Cat. No. B2446529
CAS RN: 1797718-28-5
M. Wt: 304.313
InChI Key: ZHMLBVFKOUVQLD-UHFFFAOYSA-N
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Description

“N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic for optical applications due to their tunable photophysical properties . They have been used in the development of novel positron emission tomography (PET) tracers for glioma imaging .


Synthesis Analysis

The synthesis of similar compounds involves combining a starting compound with another reactant to afford the desired pyrimidine ring heterocycle . This is followed by de-protection of the methyl ether to reveal the phenol moiety via reaction with hydrogen bromide, HBr .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring . These EDGs favor large absorption/emission intensities as a result of the intramolecular charge transfer (ICT) to/from this ring .


Chemical Reactions Analysis

The chemical reactions of similar compounds have shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97 . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .

Scientific Research Applications

Fluorescent Molecules for Studying Intracellular Processes

This compound is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . These molecules are crucial tools for studying the dynamics of intracellular processes .

Chemosensors

The heteroatoms (B, N, O or S) in these compounds make them potential chelating agents for ions . This property can be exploited to develop chemosensors .

Organic Materials

The significant photophysical properties of these compounds have attracted a great deal of attention in material science . They can be used in the progress of organic materials .

Solid-State Emitters

The compounds allow good solid-state emission intensities . Thus, solid-state emitters can be designed by proper structural selection .

Photobleaching Performance

After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of these dyes decreased by 89–94%, which is a very good photobleaching performance .

Antitumor Scaffold

Pyrazolo[1,5-a]pyrimidine (PP) derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have shown potential as an antitumor scaffold .

Enzymatic Inhibitory Activity

These compounds have shown enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Drug Discovery

The great synthetic versatility of these compounds permits structural modifications throughout its periphery, making it a privileged scaffold for combinatorial library design and drug discovery .

Future Directions

The future directions for the development of pyrazolo[1,5-a]pyrimidines include their use in the development of novel PET tracers for glioma imaging and potentially imaging of other solid tumors . They also have potential applications in the field of fluorescent organic compounds for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

properties

IUPAC Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O/c1-10-6-15-18-7-11(9-22(15)21-10)19-16(23)14-8-17-12-4-2-3-5-13(12)20-14/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMLBVFKOUVQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide

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